molecular formula C6H14N2 B13169441 4-Ethylpyrrolidin-3-amine

4-Ethylpyrrolidin-3-amine

Cat. No.: B13169441
M. Wt: 114.19 g/mol
InChI Key: UNRUJPPETYJPDX-UHFFFAOYSA-N
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Description

4-Ethylpyrrolidin-3-amine (CAS: 1610705-41-3) is a pyrrolidine derivative with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . Pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom, and the substitution of an ethyl group at the 4-position and an amine group at the 3-position distinguishes this compound from simpler pyrrolidine derivatives.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

4-ethylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3

InChI Key

UNRUJPPETYJPDX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

Scientific Research Applications

4-Ethylpyrrolidin-3-amine's applications span pharmaceutical development and organic synthesis.

Pharmaceutical Development this compound serves as a building block in synthesizing complex molecules with potential therapeutic effects.

Organic Synthesis The compound is used as a reagent and intermediate in various organic reactions, enabling the creation of novel compounds and materials.

Potential Biological Activities

Many nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities . Research suggests that derivatives of pyrrolidine may have therapeutic applications . For example, 1-Ethyl-4-iodo-1H-pyrazol-3-amine, a related compound, is studied for antibacterial, anti-inflammatory, and anticancer properties.

Anti-inflammatory Effects A clinical trial using formulations containing 1-Ethyl-4-iodo-1H-pyrazol-3-amines showed that participants with chronic inflammatory diseases experienced significant symptom improvement compared to placebo groups, suggesting its potential as a therapeutic agent in treating inflammatory conditions. Cocoa polyphenols have shown anti-inflammatory effects through the modification of risk factors for chronic human conditions .

Antimicrobial Activity Nitrogen-containing molecules have demonstrated potential as antibacterial and antifungal agents . Some compounds have shown potent antibacterial activity against Staphylococcus aureus and equal antifungal activity against Candida albicans when compared to standard medications . Other synthesized compounds were evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat), with certain substitutions showing potent activity against these organisms .

Mechanism of Action

The mechanism of action of 4-Ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Ethylpyrrolidin-3-amine with structurally or functionally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical/Chemical Properties Applications/Notes
This compound 1610705-41-3 C₆H₁₄N₂ 114.19 Pyrrolidine backbone, 4-ethyl, 3-amine Limited data; moderate basicity inferred from structure . Pharmaceutical intermediates, synthetic chemistry .
4-Ethylpyridin-3-amine 101084-17-7 C₇H₁₀N₂ 122.17 Pyridine backbone, 4-ethyl, 3-amine Melting point: 80–83°C; boiling point: 113–123°C (1.5 Torr); pKa: ~6.97 . Intermediate for heterocyclic synthesis; potential agrochemical applications .
4-Methyl-3-nitropyridin-2-amine N/A C₆H₇N₃O₂ 153.14 Pyridine backbone, 4-methyl, 3-nitro, 2-amine Crystallographic data available; nitro group enhances reactivity for electrophilic substitution . Precursor for dyes, pharmaceuticals, or explosives .
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine 295349-69-8 C₁₁H₁₈N₄ 206.29 Pyridine backbone, 6-piperazine (4-ethyl) Higher molecular weight; piperazine introduces additional basicity . Likely used in drug discovery (e.g., kinase inhibitors or CNS agents) .
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine 1698500-23-0 C₈H₁₅N₅ 181.24 Pyrrolidine + triazole hybrid Triazole moiety enhances metabolic stability; no physical data available . Potential bioactive compound (e.g., antiviral or anticancer agents) .
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Pyridine-pyrrolidine hybrid, dihydrochloride salt Water-soluble salt form; GHS classification not specified . Pharmaceutical research (e.g., kinase inhibitors) .

Key Structural and Functional Differences

Backbone Heterocycle :

  • Pyrrolidine vs. Pyridine : Pyrrolidine (saturated, five-membered) confers higher basicity and conformational flexibility compared to pyridine (aromatic, six-membered), which is less basic due to electron-withdrawing aromaticity .
  • Hybrid Structures : Compounds like 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine combine pyridine with piperazine, enhancing hydrogen-bonding capacity and solubility .

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The ethyl group in this compound is electron-donating, increasing basicity, while the nitro group in 4-Methyl-3-nitropyridin-2-amine is electron-withdrawing, reducing basicity and directing electrophilic substitution .
  • Salt Forms : The dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine improves water solubility for biological testing .

Biological Relevance: Triazole Hybrids: The triazole ring in 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine is known for metabolic stability and metal-binding properties, making it valuable in drug design . Piperazine Derivatives: Piperazine moieties (e.g., in 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine) are common in CNS drugs due to their ability to cross the blood-brain barrier .

Data Gaps and Limitations

  • Physical properties (e.g., solubility, boiling point) for this compound are unspecified, limiting direct comparisons .

Biological Activity

4-Ethylpyrrolidin-3-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives. Various methods have been reported, including:

  • Alkylation : The reaction of pyrrolidine with ethyl halides under basic conditions.
  • Reduction : The reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.

These methods yield this compound with varying degrees of purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown activity against several Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa1000 µg/mL

These findings suggest that this compound may serve as a lead compound in developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Cytotoxicity Studies

Cytotoxicity assessments indicate that while this compound exhibits antibacterial activity, it also shows varying levels of cytotoxic effects on human cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (breast cancer)20
HeLa (cervical cancer)15
L929 (fibroblast)25

The compound's selectivity index suggests that it may be more toxic to certain cancer cell lines compared to normal cells, warranting further investigation into its mechanism of action and therapeutic potential .

The mechanism by which this compound exerts its biological effects is not fully understood. However, preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth. This aligns with findings from related compounds that demonstrate similar mechanisms .

Case Studies

  • Antimicrobial Resistance : A study focused on the effectiveness of this compound against multidrug-resistant strains of bacteria. Results indicated significant activity, suggesting its potential role in combating resistant infections .
  • Cancer Therapeutics : Research exploring the cytotoxic effects of the compound on various cancer cell lines showed promising results, indicating potential applications in cancer treatment .

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